molecular formula C8H7N3O3 B12643225 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid

3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid

Cat. No.: B12643225
M. Wt: 193.16 g/mol
InChI Key: ZKCQFSVOOWXWOD-UHFFFAOYSA-N
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Description

3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid is a pyrazine derivative featuring a unique substitution pattern: an amino group at position 3, a prop-2-ynoxy (propargyloxy) group at position 5, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-amino-5-prop-2-ynoxypyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-3-14-5-4-10-6(8(12)13)7(9)11-5/h1,4H,3H2,(H2,9,11)(H,12,13)

InChI Key

ZKCQFSVOOWXWOD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CN=C(C(=N1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-chloropyrazine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-ynoxy group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazinecarboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Solubility Key Properties/Applications
3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid 3-NH₂, 5-OCH₂C≡CH, 2-COOH C₈H₇N₃O₃ ~193* Likely polar (moderate organic solubility) Alkyne reactivity, potential inhibitor
Methyl 3-aminopyrazine-2-carboxylate 3-NH₂, 2-COOCH₃ C₆H₇N₃O₂ 153.14 Soluble in methanol/DMSO Esterified form; improved lipophilicity
3-Aminopyrazine-2-carboxylic acid 3-NH₂, 2-COOH C₅H₅N₃O₂ 155.11 Limited data (likely hydrophilic) Parent compound; synthetic intermediate
5-But-2-ynyloxy-3-methylpyrazine-2-carboxylic acid 3-CH₃, 5-OCH₂C≡CCH₂, 2-COOH C₁₁H₁₁N₃O₃ 257.23 Not specified Longer alkyne chain; increased lipophilicity
3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid 3-NH₂, 6-Cl, 5-OH, 2-COOH C₅H₄ClN₃O₃ 205.56 Hydrophilic (polar substituents) Halogen and hydroxyl groups enhance H-bonding
3-Amino-6-iodopyrazine-2-carboxylic acid 3-NH₂, 6-I, 2-COOH C₅H₄IN₃O₂ 297.01 Not specified Heavy halogen; potential radiopharmaceutical use

*Calculated based on structural analogs.

Biological Activity

3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid is a heterocyclic organic compound that has gained attention in various fields, particularly in medicinal chemistry and agricultural science. Its unique structure, characterized by a pyrazine ring and a carboxylic acid functional group, positions it as a potential candidate for diverse biological applications. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid is C8H8N4O2C_8H_8N_4O_2, with a molecular weight of approximately 168.16 g/mol. The compound features an amino group and a propyne moiety, which contribute to its reactivity and biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC8H8N4O2C_8H_8N_4O_2
Molecular Weight168.16 g/mol
Functional GroupsAmino group, Carboxylic acid, Pyrazine ring

Biological Activity

Research indicates that 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid exhibits notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. Its interactions with various biological targets are crucial for understanding its mechanisms of action.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit enzymes related to oxidative stress, which is significant in conditions such as Friedreich's ataxia (FRDA) where oxidative damage is prevalent.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage plays a role in disease progression. For example, modifications to similar compounds have shown improved antioxidant capabilities that enhance mitochondrial function under stress conditions .

Therapeutic Applications

  • Cytoprotection : Research indicates that certain derivatives of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid can confer cytoprotection in lymphocytes exposed to oxidative stress.
  • Potential Use in Drug Development : Its structural features suggest potential applications in developing drugs targeting oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid, it is useful to compare it with structurally related compounds.

Compound NameMolecular FormulaKey Features
3-Amino-5-methylpyrazine-2-carboxylic acidC7H8N4O2C_7H_8N_4O_2Contains a methyl group instead of propynyl
3-Aminopyrazine-2-carboxylic acidC6H6N4O2C_6H_6N_4O_2Lacks the propynyl group; simpler structure
4-Aminoquinoline derivativesVariesExhibits diverse biological activities; used in antimalarials
Pyrazole derivativesVariesKnown for anti-inflammatory and analgesic effects

This comparison highlights the specific functional groups present in 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to or derived from 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid:

  • Oxidative Stress Protection : A study demonstrated that modifications to related compounds improved their ability to protect against oxidative stress in FRDA lymphocytes, suggesting similar potential for 3-Amino-5-prop-2-ynoxypyrazine-2-carboxylic acid .
  • Enzyme Interaction Studies : Research exploring the interactions between this compound and specific enzymes has provided insights into its mechanism of action, indicating that it may serve as a lead compound for further drug development targeting oxidative stress-related pathways.

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